molecular formula C12H15N3O B8366718 2-(2,6-Dimethylphenylaminomethyl)-5-methyl-1,3,4-oxadiazole

2-(2,6-Dimethylphenylaminomethyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B8366718
M. Wt: 217.27 g/mol
InChI Key: YRVMHOMXJVLDFJ-UHFFFAOYSA-N
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Patent
US04243408

Procedure details

A solution of 19.3 g (0.1 mol) alpha-(2,6-dimethylphenyl-amino)acethydrazide and 14 g (0.11 mol) ethyl actimidate hydrochloride (Aldrich Chemical Co.) in 150 ml pyridine was heated under reflux for 9 hours. The reaction mixture was filtered and the filtrate was evaporated under reduced pressure to give an oil. The oil was placed on 400 g silica gel in a chromatography column and eluted the following solvent systems: (1) petroleum ether, (2) petroleum ether/ethyl ether, (3) ethyl ether, and (4) ethyl ether/methanol. The crude product (11.5 g) was eluted from the column with the ethyl ether/methanol solvent system. Crystallization of the crude product from dichloromethane/ethyl ether gave 7.4 g of crystalline product, m.p. 134°-135° C. The product is tabulated in Table I as Compound No. 1-A.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][CH2:10][C:11]([NH:13][NH2:14])=[O:12].Cl.[C:16](=N)(OCC)[CH3:17]>N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][CH2:10][C:11]1[O:12][C:16]([CH3:17])=[N:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NCC(=O)NN
Name
Quantity
14 g
Type
reactant
Smiles
Cl.C(C)(OCC)=N
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
eluted the following solvent systems
WASH
Type
WASH
Details
The crude product (11.5 g) was eluted from the column with the ethyl ether/methanol solvent system
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product from dichloromethane/ethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NCC=1OC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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